molecular formula C19H20N2O B11381874 5-methyl-N-(3-phenylpropyl)-1H-indole-2-carboxamide

5-methyl-N-(3-phenylpropyl)-1H-indole-2-carboxamide

Cat. No.: B11381874
M. Wt: 292.4 g/mol
InChI Key: PCTGSKPQDXOESS-UHFFFAOYSA-N
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Description

5-methyl-N-(3-phenylpropyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 5-methyl-N-(3-phenylpropyl)-1H-indole-2-carboxamide typically involves the reaction of 5-methylindole-2-carboxylic acid with 3-phenylpropylamine. The reaction is carried out under acidic conditions, often using a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux in a suitable solvent such as ethanol or methanol. After the reaction is complete, the product is purified using techniques like recrystallization or column chromatography.

Chemical Reactions Analysis

5-methyl-N-(3-phenylpropyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles like halides or alkoxides.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

5-methyl-N-(3-phenylpropyl)-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in treating various medical conditions, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-methyl-N-(3-phenylpropyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, such as anti-inflammatory, analgesic, or anticancer activities. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

5-methyl-N-(3-phenylpropyl)-1H-indole-2-carboxamide can be compared to other indole derivatives, such as:

    5-methyl-N-(3-phenylpropyl)-2-thiophenecarboxamide: Similar in structure but contains a thiophene ring instead of an indole ring.

    5-methyl-N-(3-phenylpropyl)-3-isoxazolecarboxamide: Contains an isoxazole ring, which may confer different biological activities.

    1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide: A triazole derivative with potential medicinal applications.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ significantly from those of other similar compounds.

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

5-methyl-N-(3-phenylpropyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C19H20N2O/c1-14-9-10-17-16(12-14)13-18(21-17)19(22)20-11-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-10,12-13,21H,5,8,11H2,1H3,(H,20,22)

InChI Key

PCTGSKPQDXOESS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C(=O)NCCCC3=CC=CC=C3

Origin of Product

United States

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